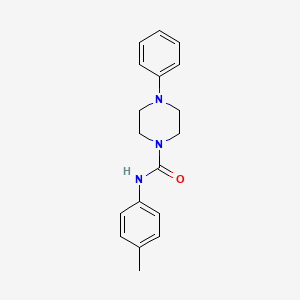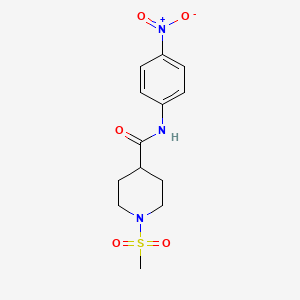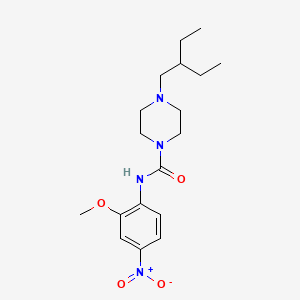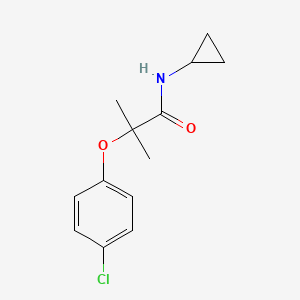![molecular formula C20H22N2O4 B4793888 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)
4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
Übersicht
Beschreibung
4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various cancers and autoimmune diseases. It belongs to the class of protein kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Wirkmechanismus
4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor kinase (TCR). These enzymes are involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting these kinases, 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide blocks the activation of B-cells and T-cells, which are the main drivers of autoimmune diseases and cancer growth.
Biochemical and Physiological Effects
4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines in immune cells, and inhibit the migration and invasion of cancer cells. It also enhances the efficacy of other cancer therapies, such as chemotherapy and immunotherapy. In addition, 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to improve the symptoms of autoimmune diseases and reduce the incidence of disease flares.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its high selectivity for BTK and other kinases, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, such as high bioavailability and long half-life, which make it suitable for oral administration. However, one limitation of 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its low solubility in water, which can affect its bioavailability and require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One direction is to investigate its potential use in combination with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Another direction is to explore its efficacy in other types of cancer and autoimmune diseases, as well as its safety and tolerability in long-term use. Moreover, the development of more potent and selective BTK inhibitors based on the structure of 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is an ongoing area of research.
Conclusion
In conclusion, 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various types of cancer and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide are needed to fully explore its therapeutic potential and improve the treatment of these diseases.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. The compound has been tested in preclinical and clinical trials, and its efficacy and safety have been evaluated in animal models and human subjects.
Eigenschaften
IUPAC Name |
4-[(4-methoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-6-15(7-11-17)20(24)22-16-8-4-14(5-9-16)19(23)21-13-18-3-2-12-26-18/h4-11,18H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUMMUSHUNNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4793820.png)

![allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4793834.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4793857.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)

![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4793898.png)
![3-(2-methoxyethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4793899.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)